molecular formula C9H10BClO4 B1418373 (2-Chloro-4-(ethoxycarbonyl)phenyl)boronic acid CAS No. 913835-94-6

(2-Chloro-4-(ethoxycarbonyl)phenyl)boronic acid

Cat. No. B1418373
M. Wt: 228.44 g/mol
InChI Key: JVVJLOYYNCABND-UHFFFAOYSA-N
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Description

“(2-Chloro-4-(ethoxycarbonyl)phenyl)boronic acid” is a chemical compound with the CAS Number: 913835-94-6 . It has a molecular weight of 228.44 . The IUPAC name for this compound is 2-chloro-4-(ethoxycarbonyl)phenylboronic acid .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H10BClO4/c1-2-15-9(12)6-3-4-7(10(13)14)8(11)5-6/h3-5,13-14H,2H2,1H3 . This indicates the molecular structure of the compound.


Chemical Reactions Analysis

While specific chemical reactions involving “(2-Chloro-4-(ethoxycarbonyl)phenyl)boronic acid” are not available, it’s worth noting that boronic acids, in general, are known to undergo protodeboronation . This reaction involves the removal of the boronic acid group, often catalyzed by a radical approach .


Physical And Chemical Properties Analysis

The compound has a storage temperature of 2-8°C . The country of origin is CN . The shipping temperature is room temperature .

Scientific Research Applications

Fluorescence Quenching in Boronic Acid Derivatives

Studies on boronic acid derivatives, such as 5-chloro-2-methoxy phenyl boronic acid and 4-fluoro-2-methoxyphenyl boronic acid, have shown interesting fluorescence quenching properties when interacting with aniline in various alcohol environments. This phenomenon is explained by the existence of different conformers of the solutes in the ground state and is influenced by intermolecular and intramolecular hydrogen bonding, providing insights into the fluorescence behavior of these compounds in different conditions (Geethanjali et al., 2015).

Catalytic Properties in Organic Reactions

Boronic acids, including derivatives of (2-Chloro-4-(ethoxycarbonyl)phenyl)boronic acid, are highlighted for their catalytic properties in various organic reactions. They have been studied for their role in the Beckmann rearrangement, where they catalyze the activation of oxime N-OH bonds, offering a route to prepare functionalized amide products under mild conditions (Mo et al., 2018).

Applications in Material Synthesis

These boronic acids are also pivotal in the synthesis of advanced materials. For instance, they are used in the scalable synthesis of mesoporous metal-organic frameworks like NU-1000, showcasing their role as building blocks in the creation of materials with potential applications in gas separation and catalysis (Wang et al., 2015).

Safety And Hazards

The compound has been assigned the GHS07 pictogram . The signal word is “Warning” and the hazard statements include H315, H319, and H335 . The precautionary statements include P261, P305, P351, and P338 .

properties

IUPAC Name

(2-chloro-4-ethoxycarbonylphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BClO4/c1-2-15-9(12)6-3-4-7(10(13)14)8(11)5-6/h3-5,13-14H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVVJLOYYNCABND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=C(C=C1)C(=O)OCC)Cl)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BClO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10657165
Record name [2-Chloro-4-(ethoxycarbonyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10657165
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.44 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Chloro-4-(ethoxycarbonyl)phenyl)boronic acid

CAS RN

913835-94-6
Record name 1-Ethyl 4-borono-3-chlorobenzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=913835-94-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [2-Chloro-4-(ethoxycarbonyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10657165
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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